molecular formula C8H11NO2 B13166923 1-(Morpholin-2-yl)but-3-yn-2-one

1-(Morpholin-2-yl)but-3-yn-2-one

Cat. No.: B13166923
M. Wt: 153.18 g/mol
InChI Key: BWNYDJYYOPRHBX-UHFFFAOYSA-N
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Description

1-(Morpholin-2-yl)but-3-yn-2-one is a chemical compound that features a morpholine ring attached to a butynone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-2-yl)but-3-yn-2-one typically involves the reaction of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane (CH₂Cl₂) to form 1-(morpholin-4-yl)propane-1,2-dione. This intermediate is then reacted with 4-allylthiosemicarbazide in ethanol (EtOH) to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of transition metal catalysis and stereoselective synthesis are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-2-yl)but-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Morpholin-2-yl)but-3-yn-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholin-2-yl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Morpholin-4-yl)propane-1,2-dione
  • 3-(Morpholin-4-yl)propane-2,3-dione
  • 1-(2-Morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides

Uniqueness: 1-(Morpholin-2-yl)but-3-yn-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its morpholine ring and butynone structure allow for versatile chemical modifications and applications that are not as readily achievable with similar compounds .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-morpholin-2-ylbut-3-yn-2-one

InChI

InChI=1S/C8H11NO2/c1-2-7(10)5-8-6-9-3-4-11-8/h1,8-9H,3-6H2

InChI Key

BWNYDJYYOPRHBX-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CC1CNCCO1

Origin of Product

United States

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